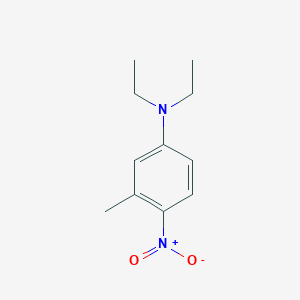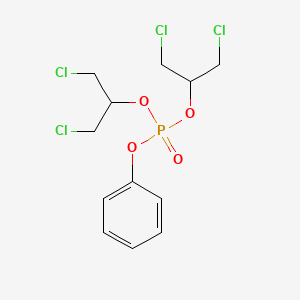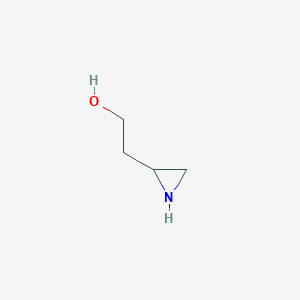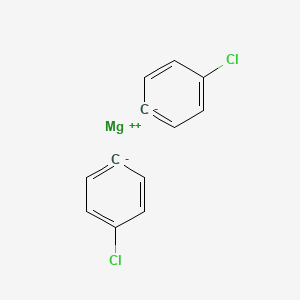
magnesium;chlorobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Magnesium chlorobenzene, also known as phenylmagnesium chloride, is an organometallic compound that belongs to the class of Grignard reagents. These reagents are formed by the reaction of magnesium metal with alkyl or aryl halides, such as chlorobenzene. Grignard reagents are highly valued in organic chemistry due to their ability to form carbon-carbon bonds, making them essential tools in the synthesis of various organic compounds .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of magnesium chlorobenzene involves the reaction of chlorobenzene with magnesium metal in the presence of an anhydrous ether solvent. The reaction is typically carried out under a nitrogen atmosphere to prevent moisture from interfering with the reaction. The general procedure includes the following steps :
Drying the Glassware: All glassware must be scrupulously cleaned and dried to remove any moisture.
Initiation: Magnesium turnings are added to a flask containing dry ether, and a small amount of iodine or ethyl bromide is added to initiate the reaction.
Addition of Chlorobenzene: Chlorobenzene is added slowly to the flask, and the reaction mixture is stirred under reflux conditions.
Completion: The reaction is allowed to proceed until the magnesium is fully consumed, forming phenylmagnesium chloride.
Industrial Production Methods
In industrial settings, the production of Grignard reagents like magnesium chlorobenzene is scaled up using similar principles but with larger reactors and more controlled environments. The use of continuous flow reactors and automated systems ensures consistent quality and yield .
化学反应分析
Types of Reactions
Magnesium chlorobenzene undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution: Can participate in substitution reactions with various electrophiles.
Oxidation: Can be oxidized to form different products depending on the conditions.
Common Reagents and Conditions
Carbonyl Compounds: Reacts with aldehydes and ketones to form secondary and tertiary alcohols, respectively.
Esters and Acid Halides: Adds twice to esters and acid halides to form tertiary alcohols.
Epoxides: Adds to epoxides to form alcohols.
Major Products Formed
Alcohols: Primary, secondary, and tertiary alcohols depending on the starting material.
Carboxylic Acids: Formed when reacting with carbon dioxide.
科学研究应用
Magnesium chlorobenzene is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Used in the production of polymers, dyes, and other industrial chemicals.
作用机制
The mechanism of action of magnesium chlorobenzene involves the formation of a highly reactive nucleophilic carbon center. This nucleophilic carbon can attack electrophilic centers in other molecules, forming new carbon-carbon bonds. The magnesium atom in the compound stabilizes the negative charge on the carbon, making it a strong nucleophile .
相似化合物的比较
Magnesium chlorobenzene is similar to other Grignard reagents, such as phenylmagnesium bromide and phenylmagnesium iodide. it is unique in its reactivity and ease of preparation. Some similar compounds include :
Phenylmagnesium Bromide: Similar reactivity but often more expensive to produce.
Phenylmagnesium Iodide: More reactive but less commonly used due to the higher cost of iodine.
Organolithium Compounds: Similar nucleophilicity but different reactivity patterns.
Magnesium chlorobenzene stands out due to its balance of reactivity, cost-effectiveness, and ease of preparation, making it a preferred choice in many synthetic applications.
属性
CAS 编号 |
50607-16-4 |
|---|---|
分子式 |
C12H8Cl2Mg |
分子量 |
247.40 g/mol |
IUPAC 名称 |
magnesium;chlorobenzene |
InChI |
InChI=1S/2C6H4Cl.Mg/c2*7-6-4-2-1-3-5-6;/h2*2-5H;/q2*-1;+2 |
InChI 键 |
OXVSYUWXLYYSKG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=[C-]1)Cl.C1=CC(=CC=[C-]1)Cl.[Mg+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


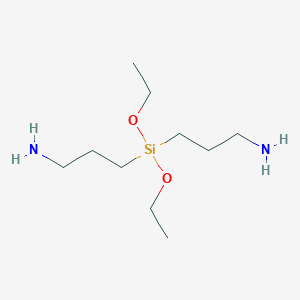

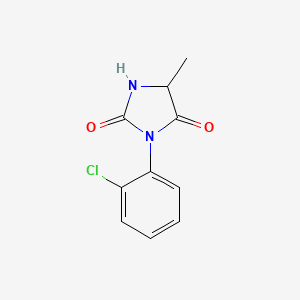
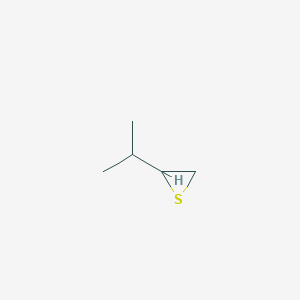
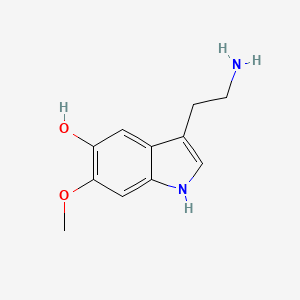
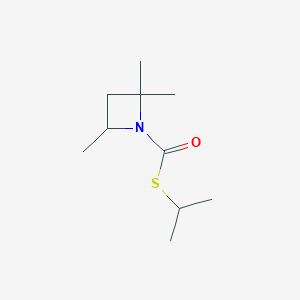
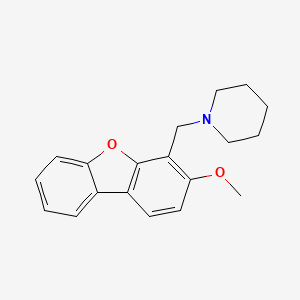
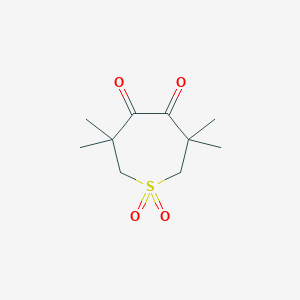
![Ethyl 3-[(2-ethoxy-2-oxoethyl)sulfanyl]-4,4,4-trifluorobutanoate](/img/structure/B14649238.png)
